molecular formula C8H13F2N B13541195 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine

1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine

Katalognummer: B13541195
Molekulargewicht: 161.19 g/mol
InChI-Schlüssel: FJSLPVPLGSRFAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a spiro[23]hexane core substituted with difluoromethyl and methanamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[2.3]hexane core can be synthesized through a cyclization reaction involving appropriate precursors, such as alkenes or alkynes, under specific conditions (e.g., using a Lewis acid catalyst).

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the methanamine group to other amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl or methanamine groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while substitution could produce a variety of functionalized spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

1-{1,1-Difluoro-5-methylspiro[2

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the spirocyclic structure may confer selectivity and specificity.

Vergleich Mit ähnlichen Verbindungen

    1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol: This compound differs by having a thiol group instead of a methanamine group.

    1,1-Difluorospiro[2.3]hexan-5-ol: This compound has a hydroxyl group instead of a methanamine group.

Uniqueness: 1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine is unique due to its combination of a spirocyclic core with difluoromethyl and methanamine groups, which may confer distinct chemical and biological properties compared to its analogs

This detailed overview provides a comprehensive understanding of 1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C8H13F2N

Molekulargewicht

161.19 g/mol

IUPAC-Name

(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanamine

InChI

InChI=1S/C8H13F2N/c1-6(5-11)2-7(3-6)4-8(7,9)10/h2-5,11H2,1H3

InChI-Schlüssel

FJSLPVPLGSRFAM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(C1)CC2(F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.